Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the benzofuran moiety in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the thiazepane moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets in biological systems. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects. The thiazepane ring may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid.
Thiazepane derivatives: Compounds containing the thiazepane ring structure.
Uniqueness
Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to the combination of the benzofuran and thiazepane moieties in its structure. This dual functionality imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-benzofuran-2-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-15-6-2-4-8-17(15)20-10-11-22(12-13-25-20)21(23)19-14-16-7-3-5-9-18(16)24-19/h2-9,14,20H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGLTTPQUJLYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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